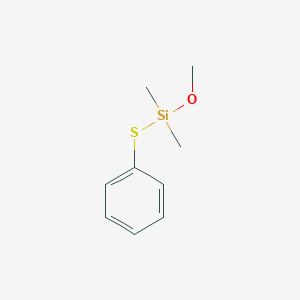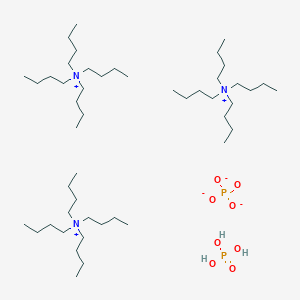![molecular formula C11H24N2O B14610071 2-[(E)-Octyldiazenyl]propan-2-ol CAS No. 57910-31-3](/img/structure/B14610071.png)
2-[(E)-Octyldiazenyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-Octyldiazenyl]propan-2-ol is an organic compound characterized by the presence of an octyldiazenyl group attached to a propan-2-ol backbone. This compound is notable for its unique structure, which combines the properties of both an alcohol and an azo compound. The presence of the octyldiazenyl group imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Octyldiazenyl]propan-2-ol typically involves the diazotization of an octylamine derivative followed by coupling with propan-2-ol. The reaction conditions often require a controlled environment to ensure the stability of the diazonium intermediate. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and propan-2-ol as the coupling partner.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-Octyldiazenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-Octyldiazenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-Octyldiazenyl]propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-ol: A simple secondary alcohol with similar hydroxyl group reactivity.
Octylamine: Shares the octyl group but lacks the diazenyl and hydroxyl functionalities.
Azo Compounds: Compounds with similar azo groups but different alkyl or aryl substituents.
Uniqueness
2-[(E)-Octyldiazenyl]propan-2-ol is unique due to the combination of its octyldiazenyl and propan-2-ol moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler analogs.
Eigenschaften
CAS-Nummer |
57910-31-3 |
|---|---|
Molekularformel |
C11H24N2O |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-(octyldiazenyl)propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-10-12-13-11(2,3)14/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
CYKYVGAWUJPUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=NC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)



![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)






![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)

